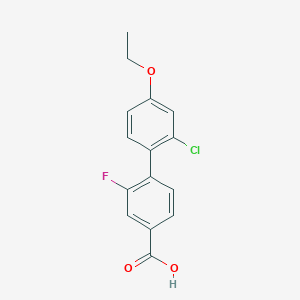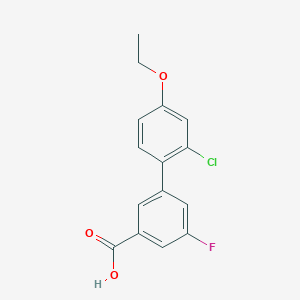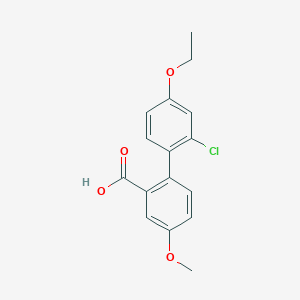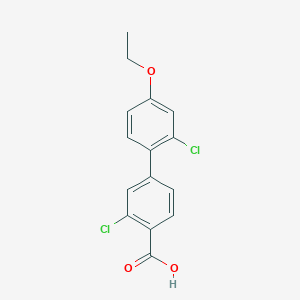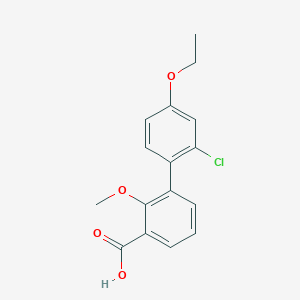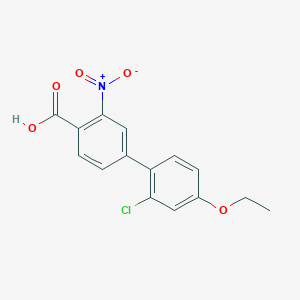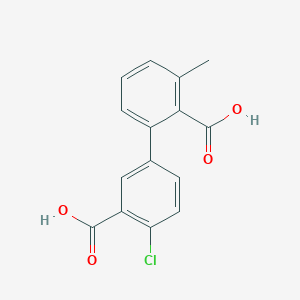
2-(3-Carboxy-4-chlorophenyl)-6-methylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Carboxy-4-chlorophenyl)-6-methylbenzoic acid (also known as 2-CMCPA or 3-chloro-4-carboxy-6-methylphenylacetic acid) is a compound that is used in a variety of scientific research applications. It is a member of the benzoic acid family, and is structurally similar to other compounds in this family, including benzoic acid, salicylic acid, and phenylacetic acid. 2-CMCPA is a white crystalline solid that is insoluble in water. It is a widely used reagent in organic synthesis and has been found to have a variety of biochemical and physiological effects.
科学研究应用
2-CMCPA is used in a variety of scientific research applications, including organic synthesis, biochemical studies, and pharmacological studies. It is used as a reagent in the synthesis of a variety of compounds, including drugs and other pharmaceuticals. It is also used in biochemical studies to study the effects of various compounds on the body. In pharmacological studies, 2-CMCPA is used to study the effects of drugs on the body.
作用机制
The mechanism of action of 2-CMCPA is not fully understood. However, it is believed to interact with proteins in the body, leading to changes in their structure and function. This can lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
2-CMCPA has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on enzymes involved in the metabolism of drugs, leading to an increased concentration of drugs in the body. It has also been found to have an inhibitory effect on certain neurotransmitters, leading to changes in behavior and mood. In addition, 2-CMCPA has been found to have an anti-inflammatory effect, as well as an effect on the immune system.
实验室实验的优点和局限性
The main advantage of using 2-CMCPA in lab experiments is that it is a relatively inexpensive and easily accessible compound. It is also relatively stable and does not degrade easily. However, there are some limitations to using 2-CMCPA in lab experiments. Its solubility in water is low, making it difficult to use in aqueous solutions. In addition, it can be toxic at high concentrations, so care must be taken when handling it.
未来方向
There are a number of potential future directions for research involving 2-CMCPA. These include further investigation into its biochemical and physiological effects, as well as its potential uses in drug synthesis and drug delivery. In addition, further research could be done to determine the optimal concentrations of 2-CMCPA for various applications. Finally, research could be done to determine the potential toxicity of 2-CMCPA and its potential interactions with other compounds.
合成方法
2-CMCPA can be synthesized through a variety of methods, including the reaction of 4-chlorobenzoic acid with methylmagnesium bromide. This reaction produces 2-CMCPA as the main product, and yields up to 95% of the compound. Other synthesis methods include the reaction of 4-chlorobenzoic acid with methylmagnesium chloride and the reaction of 4-chlorobenzoic acid with sodium methoxide.
属性
IUPAC Name |
2-(3-carboxy-4-chlorophenyl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-8-3-2-4-10(13(8)15(19)20)9-5-6-12(16)11(7-9)14(17)18/h2-7H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAUVBJUEBPFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)Cl)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691701 |
Source


|
| Record name | 4'-Chloro-3-methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-80-2 |
Source


|
| Record name | 4'-Chloro-3-methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


